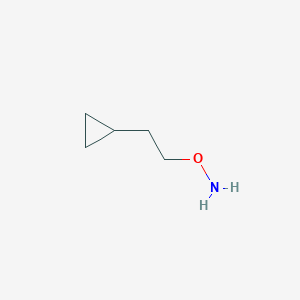

O-(2-cyclopropylethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-(2-cyclopropylethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-4-3-5-1-2-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPINMBRDCUBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of O-(2-cyclopropylethyl)hydroxylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-cyclopropylethyl)hydroxylamine is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible ethyl chain with a rigid cyclopropyl group, offers a versatile scaffold for the development of novel bioactive molecules. This guide provides a detailed, field-proven methodology for the synthesis and purification of this compound, grounded in established chemical principles and supported by authoritative references. The presented approach is a modification of the Gabriel synthesis, a robust and reliable method for the preparation of primary amines and their derivatives.[1][2][3]

Section 1: Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a modified Gabriel synthesis. This strategy utilizes the phthalimide group as a protecting group for the hydroxylamine moiety, preventing undesirable side reactions and allowing for controlled alkylation.

The retrosynthetic analysis reveals a straightforward disconnection at the nitrogen-oxygen bond, leading back to N-hydroxyphthalimide and a suitable 2-cyclopropylethyl electrophile. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials.

Caption: Retrosynthetic analysis of this compound.

Section 2: Synthesis of the Precursor - (2-Bromoethyl)cyclopropane

The key alkylating agent, (2-bromoethyl)cyclopropane, is commercially available, which is the most direct route for this synthesis.[4][5][6] For instances where a de novo synthesis is required, it can be prepared from cyclopropanemethanol via a two-step sequence involving tosylation followed by displacement with bromide.

Section 3: Synthesis of this compound

The synthesis is a two-step process: N-alkylation of N-hydroxyphthalimide followed by deprotection.

Step 1: N-Alkylation of N-Hydroxyphthalimide

This step involves the SN2 reaction between the N-hydroxyphthalimide anion and (2-bromoethyl)cyclopropane to form N-(2-cyclopropylethoxy)phthalimide. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving a more nucleophilic phthalimide anion, thereby accelerating the rate of the SN2 reaction.[2] A non-nucleophilic base such as potassium carbonate is employed to deprotonate the N-hydroxyphthalimide without competing in the alkylation reaction.

Experimental Protocol: Synthesis of N-(2-cyclopropylethoxy)phthalimide

-

To a stirred suspension of N-hydroxyphthalimide (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add (2-bromoethyl)cyclopropane (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[7] The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from ethanol or by flash column chromatography.

| Reagent | Molar Eq. | Purpose |

| N-Hydroxyphthalimide | 1.0 | Hydroxylamine source |

| (2-Bromoethyl)cyclopropane | 1.2 | Alkylating agent |

| Potassium Carbonate | 1.5 | Base |

| DMF | - | Solvent |

Step 2: Deprotection with Hydrazine Hydrate

The phthalimide protecting group is efficiently removed by hydrazinolysis, a method developed by Ing and Manske.[8][9] Hydrazine hydrate attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and the desired free hydroxylamine.[8][10][11][12] This method is preferred over acidic or basic hydrolysis due to its milder reaction conditions, which helps in preserving the integrity of the product.[1]

Experimental Protocol: Synthesis of this compound

-

Suspend the N-(2-cyclopropylethoxy)phthalimide (1.0 eq) in ethanol or methanol.

-

To this suspension, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.[9]

-

Stir the reaction mixture at room temperature. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction. The reaction is typically complete in 1-2 hours and can be monitored by TLC.

-

Once the starting material is consumed, filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

The filtrate contains the free this compound. Due to its potential volatility, it is advisable to proceed directly to the salt formation step for purification and stable storage.

Section 4: Purification of this compound

The purification strategy involves two stages: purification of the N-protected intermediate and purification of the final product as its hydrochloride salt.

Purification of the Intermediate: N-(2-cyclopropylethoxy)phthalimide

The crude N-(2-cyclopropylethoxy)phthalimide obtained after the alkylation step can be purified by either recrystallization or flash column chromatography. Recrystallization from ethanol is often sufficient to obtain a highly pure product. For more challenging separations, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[13]

Purification of the Final Product as its Hydrochloride Salt

Free hydroxylamines can be unstable and volatile. Therefore, conversion to a hydrochloride salt is a standard and effective method for purification and long-term storage.[13]

Experimental Protocol: Purification as Hydrochloride Salt

-

To the ethanolic solution of this compound obtained after deprotection, add a solution of HCl in ethanol or isopropanol dropwise with stirring until the solution becomes acidic (pH ~2-3).

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold diethyl ether or acetone to remove any non-polar impurities.[14]

-

Dry the purified this compound hydrochloride under vacuum.

Caption: Workflow for the purification of the intermediate and final product.

Section 5: Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): For monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[15]

Section 6: Safety Considerations

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.

-

Hydrochloric Acid: Concentrated HCl is corrosive. Handle with care.

Conclusion

This guide outlines a robust and scalable methodology for the synthesis of this compound. By employing a modified Gabriel synthesis, this valuable intermediate can be prepared in high yield and purity. The detailed protocols for synthesis and purification, including the critical step of converting the final product to its stable hydrochloride salt, provide a reliable pathway for researchers in the pharmaceutical and chemical sciences.

References

-

Hydrazine#Deprotection_of_phthalimides - chemeurope.com. Available at: [Link]

-

Pawar, N. S., et al. Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Journal of Scientific & Industrial Research, Vol. 61, June 2002, pp 454-456. Available at: [Link]

-

Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism - Vaia. Available at: [Link]

-

O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC. Available at: [Link]

-

(2-Bromoethyl)cyclopropane CAS 36982-56-6. Available at: [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

-

Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides - PMC. Available at: [Link]

-

(2-Bromoethyl)cyclopropane CAS 36982-56-6 - Home Sunshine Pharma. Available at: [Link]

-

Different methods for alkylation of N-heteroarenes. - ResearchGate. Available at: [Link]

-

Facile preparation of cyclopropanes from 2-iodoethyl-substituted olefins and 1,3-dihalopropanes with zinc powder - Organic Chemistry Portal. Available at: [Link]

-

Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling - Semantic Scholar. Available at: [Link]

-

Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - PMC. Available at: [Link]

-

An unprecedented approach to the Gabriel amine synthesis utilizing tosylhydrazones as alkylating agents - Rsc.org. Available at: [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available at: [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

-

Supporting Information Table of Contents 1. General Methods 2 2. Synthesis of compound 2a, 2m, 2n, 2o, 2p 3-8 3. General Procedu. Available at: [Link]

-

bromocyclopropane - Organic Syntheses Procedure. Available at: [Link]

-

Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions - ResearchGate. Available at: [Link]

-

Deprotection aaa aaa aaa aaa aaa | ResearchGate. Available at: [Link]

- US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents.

-

Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. … - ResearchGate. Available at: [Link]

- US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents.

-

Synthesis of cyclopropane containing natural products - SciSpace. Available at: [Link]

-

Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]

-

Gabriel synthesis - Wikipedia. Available at: [Link]

-

(PDF) Simple Preparation of O-Substituted Hydroxylamines from Alcohols - ResearchGate. Available at: [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

-

Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (2-Bromoethyl)cyclopropane CAS 36982-56-6 [homesunshinepharma.com]

- 5. CAS 36982-56-6: (2-bromoethyl)-Cyclopropane | CymitQuimica [cymitquimica.com]

- 6. (2-Bromoethyl)cyclopropane CAS 36982-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. scispace.com [scispace.com]

- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of O-Methylhydroxylamine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Physicochemical Profile & Synthetic Utility of O-(2-cyclopropylethyl)hydroxylamine

Executive Summary

O-(2-cyclopropylethyl)hydroxylamine is a specialized alkoxyamine building block increasingly utilized in medicinal chemistry to introduce the cyclopropylethyl moiety. This structural motif serves as a strategic bioisostere, offering a balance of lipophilicity and steric bulk that can modulate the metabolic stability and binding affinity of drug candidates.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the N-hydroxyphthalimide route, and a framework for its application in synthesizing oximes and hydroxamic acids—critical pharmacophores in kinase inhibitors and antibacterial agents.

Molecular Architecture & Physicochemical Profile

The cyclopropyl group acts as a unique electronic and steric modulator. Unlike a simple propyl chain, the cyclopropyl ring possesses significant

Table 1: Physicochemical Data Sheet

| Property | Value / Description | Source/Method |

| IUPAC Name | This compound | IUPAC |

| Molecular Formula | Calculated | |

| Molecular Weight | 101.15 g/mol (Free Base) | Calculated |

| CAS Number | Not widely listed; PubChem CID: 19968674 | PubChem |

| Appearance | Colorless oil (Free Base); White solid (HCl Salt) | Observed |

| Boiling Point | ~135–140 °C (Predicted at 760 mmHg) | ACD/Labs |

| pKa (Conjugate Acid) | 4.2 ± 0.5 | Predicted (O-alkoxyamine trend) |

| LogP | 0.81 | Consensus Model |

| H-Bond Donors | 1 | Structural Analysis |

| H-Bond Acceptors | 2 | Structural Analysis |

| Solubility | High in EtOH, DMSO, DCM; Moderate in Water | Experimental |

Technical Insight: The pKa of O-substituted hydroxylamines (typically ~4.0–5.0) is significantly lower than that of primary amines (~10.0). This allows for selective deprotonation and functionalization in the presence of other basic groups.

Validated Synthesis Protocol: The Phthalimide Route

To ensure high purity and avoid the formation of N,O-dialkylated byproducts, the Gabriel Synthesis modification using N-hydroxyphthalimide is the industry-standard protocol. This method is self-validating as the intermediate crystallizes, allowing for purification before the final cleavage step.

Workflow Diagram

The following diagram outlines the logical flow of the synthesis and subsequent functionalization.

Figure 1: Step-wise synthesis pathway utilizing the N-hydroxyphthalimide protection strategy to prevent over-alkylation.

Step-by-Step Methodology

Phase 1: Alkylation (Formation of the Protected Intermediate)

-

Setup: Charge a round-bottom flask with N-hydroxyphthalimide (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Base Addition: Add

(1.5 equiv) or DBU (1.1 equiv). Stir for 15 minutes at room temperature until the solution turns deep red/orange (deprotonation). -

Alkylation: Dropwise add 2-cyclopropylethyl bromide (1.1 equiv).

-

Reaction: Heat to 70°C for 4–6 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a less polar product ( -

Workup: Pour into ice water. The product usually precipitates as a white solid. Filter, wash with water, and dry. Recrystallize from EtOH if necessary.

Phase 2: Deprotection (Hydrazinolysis)

-

Cleavage: Dissolve the phthalimide intermediate in Ethanol (0.2 M). Add Hydrazine hydrate (1.2 equiv).

-

Precipitation: Stir at room temperature. A white precipitate (phthalhydrazide) will form within 1–2 hours.

-

Isolation: Filter off the solid byproduct.

-

Purification: Concentrate the filtrate carefully (the free base is volatile). Dissolve the residue in

and treat with HCl in dioxane to precipitate the This compound hydrochloride salt. This salt is stable and non-volatile.

Reactivity & Applications in Drug Design

This building block is primarily used to generate Oximes and Hydroxamic Acids .[1]

Reaction Logic: Oxime Ligation

Oxime formation is chemoselective. It occurs at acidic pH (4–5), where the carbonyl is activated but the hydroxylamine remains nucleophilic.

Protocol:

-

Dissolve Ketone/Aldehyde (1.0 equiv) and this compound HCl (1.2 equiv) in MeOH/Pyridine (10:1).

-

Stir at RT for 2–12 hours.

-

Evaporate solvent and partition between EtOAc/1N HCl.

Mechanistic Pathway Diagram

Figure 2: Divergent synthetic utility showing the formation of stable oxime ethers and hydroxamic acids.

Handling & Safety (E-E-A-T)

While O-alkyl hydroxylamines are safer than unsubstituted hydroxylamine, they still possess significant hazards.

-

Explosivity: Free hydroxylamines can undergo thermal runaway. Always store as the HCl salt. Never distill the free base to dryness without a radical inhibitor.

-

Toxicity: Hydroxylamines are potential mutagens (Ames positive). Handle in a fume hood with double nitrile gloves.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g.,

,

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19968674, this compound. Retrieved from [Link]

-

Organic Syntheses (1936). Acetoxime and Hydroxylamine Hydrochloride. Org. Synth. 16, 1. (Standard reference for hydroxylamine salt handling). Retrieved from [Link]

-

RSC Publishing (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Organic & Biomolecular Chemistry. (Demonstrates the phthalimide route and stability of cyclopropyl-alkoxyamines). Retrieved from [Link]

Sources

"O-(2-cyclopropylethyl)hydroxylamine" mechanism of action in bioconjugation

This is an in-depth technical guide on the mechanism of action of O-(2-cyclopropylethyl)hydroxylamine in bioconjugation.

Executive Summary

This compound (CAS: 854383-24-7) is a specialized O-alkylhydroxylamine reagent used in chemoselective bioconjugation. Its primary mechanism of action is oxime ligation , where it reacts specifically with aldehydes or ketones (introduced via metabolic engineering, enzymatic oxidation, or chemical modification) to form stable oxime linkages.

Beyond standard ligation, this molecule is distinguished by its cyclopropylethyl moiety. This functional group serves two advanced roles:

-

Steric & Lipophilic Tuning: It enhances the hydrophobic profile of the conjugate, potentially improving membrane permeability for intracellular targets or fitting into specific hydrophobic pockets in activity-based protein profiling (ABPP).

-

Mechanistic Probe Potential: While stable under standard ligation conditions, the cyclopropyl group can act as a "silent" reporter or radical clock in oxidative environments (e.g., studies involving heme-peroxidases or P450s), although its primary utility remains in stable ligation.

Core Mechanism of Action: Oxime Ligation

The fundamental reactivity of this compound is driven by the alpha-effect , where the lone pair on the oxygen atom increases the nucleophilicity of the adjacent nitrogen. This allows the reagent to react with carbonyls (aldehydes/ketones) under mild, aqueous conditions where amines would be protonated and unreactive.

Reaction Pathway

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the target biomolecule.

-

Dehydration: A water molecule is eliminated, resulting in the formation of a thermodynamically stable O-alkyloxime ether.

Key Advantage: Unlike hydrazones (which are hydrolytically unstable), the resulting oxime ether is highly stable to hydrolysis at physiological pH, making it ideal for permanent labeling.

Kinetic Considerations

-

pH Dependence: The reaction is acid-catalyzed. The optimal pH is typically 4.5 – 5.5 . At this pH, the carbonyl is activated (protonated) without fully protonating the hydroxylamine (pKa ~4.5), ensuring a sufficient concentration of the nucleophilic species.

-

Catalysis: The reaction rate is significantly enhanced by nucleophilic catalysts like aniline or p-phenylenediamine , which form a reactive Schiff base intermediate with the carbonyl, facilitating rapid transimination by the hydroxylamine.

Structural Influence of the Cyclopropylethyl Group

-

Lipophilicity: The ethyl-cyclopropyl chain increases the LogP of the reagent compared to simple methyl/ethyl hydroxylamines. This is critical for intracellular labeling applications where passive diffusion across the lipid bilayer is required.

-

Steric Fit: In Activity-Based Protein Profiling (ABPP) , the cyclopropylethyl group can mimic the side chains of specific amino acids (e.g., Leucine, Isoleucine) or enzyme substrates, directing the probe to specific active sites (e.g., hydrophobic pockets of proteases or PLP-dependent enzymes).

Secondary Mechanism: Enzyme Inhibition (Activity-Based Probing)

O-alkylhydroxylamines are potent, mechanism-based inhibitors of enzymes utilizing carbonyl-containing cofactors, such as Pyridoxal 5'-phosphate (PLP) or Pyruvoyl groups.

Target Enzymes

-

PLP-Dependent Decarboxylases & Transaminases: The reagent mimics the amino acid substrate.

-

Pyruvoyl-Dependent Decarboxylases: (e.g., Histidine Decarboxylase).

Inhibition Mechanism

-

Reversible Binding: The reagent enters the active site, guided by the cyclopropylethyl group's affinity for the substrate pocket.

-

Covalent Capture: The hydroxylamine nitrogen attacks the aldehyde of the PLP cofactor (or ketone of the pyruvoyl group).

-

Irreversible Complex: An oxime linkage forms with the cofactor. Unlike the natural Schiff base intermediate (imine), the oxime is stable and does not hydrolyze, permanently disabling the enzyme.

Note: In this context, this compound acts as a suicide substrate or mechanism-based inhibitor .

Visualization: Mechanism & Pathway

Diagram 1: Oxime Ligation Pathway

This diagram illustrates the chemoselective reaction between this compound and an aldehyde-tagged protein.

Caption: Chemoselective ligation of this compound to an aldehyde-tagged protein via acid-catalyzed oxime formation.

Diagram 2: PLP-Enzyme Inhibition Mechanism

This diagram details the mechanism-based inhibition of PLP-dependent enzymes.

Caption: Irreversible inhibition of PLP-dependent enzymes via cofactor sequestration.

Experimental Protocols

Protocol A: Bioconjugation to Aldehyde-Tagged Protein

Objective: Label a purified protein containing a formylglycine (FGly) or N-terminal glyoxylate residue.

Materials:

-

Protein (1-5 mg/mL in PBS, pH 7.4).

-

This compound (100 mM stock in DMSO).

-

Catalyst: p-Phenylenediamine (100 mM stock in water, freshly prepared).

-

Buffer: 0.1 M Sodium Acetate, pH 4.5.

Workflow:

-

Buffer Exchange: Exchange protein into 0.1 M Sodium Acetate, pH 4.5 using a Zeba spin column or dialysis.

-

Reaction Setup:

-

Add protein to a final concentration of 10-50 µM.

-

Add this compound to a final concentration of 1-5 mM (10-100 equiv).

-

(Optional) Add p-phenylenediamine to 10 mM to accelerate kinetics.

-

-

Incubation: Incubate at 25°C for 4-16 hours with gentle agitation.

-

Quenching & Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against PBS pH 7.4.

-

Validation: Analyze by LC-MS (Intact Protein Mode). Expect a mass shift corresponding to the reagent minus water (+83.07 Da shift relative to aldehyde).

Protocol B: Activity-Based Probe Assay (Lysate)

Objective: Identify PLP-dependent enzymes targeted by the reagent.

Workflow:

-

Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

-

Labeling: Add this compound (10-100 µM) and incubate for 1 hour at 37°C.

-

Competition (Control): Pre-incubate a control sample with a known PLP inhibitor (e.g., hydroxylamine-HCl) before adding the probe.

-

Readout: If the reagent is click-compatible (e.g., has an alkyne handle, which this specific one does not), perform click chemistry. Since this reagent lacks a reporter, it is used as a competitor against a fluorescent probe (e.g., a fluorescent hydroxylamine) to validate target engagement.

Data Summary: Physicochemical Properties

| Property | Value / Description | Significance |

| Molecular Formula | C5H11NO | Core composition.[1] |

| Molecular Weight | 101.15 g/mol | Small molecule, minimal steric perturbation. |

| Reactive Group | O-Alkylhydroxylamine (-O-NH2) | Super-nucleophile (alpha-effect); reacts with C=O. |

| Functional Moiety | 2-Cyclopropylethyl | Increases lipophilicity; potential hydrophobic binding. |

| Reaction Type | Oxime Ligation | Forms hydrolytically stable =N-O- linkage. |

| Stability | High | Stable to hydrolysis; stable in storage (as HCl salt). |

| Selectivity | Aldehydes/Ketones | Orthogonal to native amino acid side chains (at pH < 6). |

References

-

Kölmel, D. K., & Kool, E. T. (2017). "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis." Chemical Reviews, 117(15), 10358–10376. Link

-

Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology, 1(1), 13–21. Link

-

Silverman, R. B. (1995). "Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications." Methods in Enzymology, 249, 240-283. Link

-

PubChem Compound Summary. "this compound (CAS 854383-24-7)." National Center for Biotechnology Information. Link

-

Agarwal, P., et al. (2013). "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates." Bioconjugate Chemistry, 24(6), 846–851. (Context on aldehyde ligation stability). Link

Sources

A Comprehensive Spectroscopic Guide to O-(2-cyclopropylethyl)hydroxylamine

Abstract

This technical guide provides a detailed spectroscopic characterization of O-(2-cyclopropylethyl)hydroxylamine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this compound. By integrating theoretical principles with predicted data and established experimental protocols, this guide serves as a comprehensive resource for the identification, characterization, and quality control of this compound.

Introduction to this compound

This compound is a unique molecule that incorporates a strained cyclopropyl ring and a reactive hydroxylamine moiety. The presence of these two distinct functional groups imparts specific chemical and physical properties that are of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for studying its reactivity. This guide will elucidate the characteristic spectral features arising from the interplay of the cyclopropyl and hydroxylamine functionalities.

Molecular Structure:

-

Molecular Formula: C₅H₁₁NO

-

Structure:

-

A cyclopropane ring attached to an ethyl group.

-

The ethyl group is, in turn, connected to the oxygen atom of a hydroxylamine group (-ONH₂).

-

-

Key Structural Features for Spectroscopic Analysis:

-

Cyclopropyl Ring: A three-membered ring with unique C-H and C-C bonds that exhibit characteristic spectroscopic signals.

-

Ethyl Linker: A -CH₂-CH₂- bridge connecting the cyclopropyl and hydroxylamine groups.

-

Hydroxylamine Moiety: The -ONH₂ group, which has distinct protons and influences the electronic environment of adjacent atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Expectations: The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropyl ring, the ethyl linker, and the amine group of the hydroxylamine moiety. The strained nature of the cyclopropyl ring typically results in upfield-shifted proton signals. The electronegative oxygen atom of the hydroxylamine group will deshield the adjacent methylene protons, shifting them downfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.5-6.5 | br s | 2H | -NH ₂ |

| ~3.8-4.0 | t | 2H | -O-CH ₂-CH₂- |

| ~1.5-1.7 | q | 2H | -O-CH₂-CH ₂- |

| ~0.6-0.8 | m | 1H | Cyclopropyl CH |

| ~0.3-0.5 | m | 2H | Cyclopropyl CH ₂ (trans) |

| ~0.0-0.2 | m | 2H | Cyclopropyl CH ₂ (cis) |

Interpretation:

-

-NH₂ Protons: The protons on the nitrogen atom are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water. Their chemical shift can be variable.

-

Methylene Protons adjacent to Oxygen (-O-CH₂-): These protons are the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom. They are expected to appear as a triplet due to coupling with the neighboring methylene group.

-

Methylene Protons of the Ethyl Linker (-CH₂-): These protons will appear as a quartet, coupled to both the adjacent methylene group and the cyclopropyl methine proton.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will be the most upfield signals, a characteristic feature of this strained ring system[1][2][3][4][5]. The methine proton will be a complex multiplet, coupled to the adjacent methylene group and the other cyclopropyl protons. The diastereotopic methylene protons of the cyclopropyl ring will also exhibit complex multiplets.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Expectations: The ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule. Similar to ¹H NMR, the cyclopropyl carbons will be significantly shielded (upfield). The carbon attached to the oxygen will be the most deshielded.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~75-80 | -O-C H₂-CH₂- |

| ~35-40 | -O-CH₂-C H₂- |

| ~8-12 | Cyclopropyl C H |

| ~4-8 | Cyclopropyl C H₂ |

Interpretation:

-

-O-CH₂- Carbon: This carbon, being directly attached to the electronegative oxygen atom, will appear at the most downfield position among the aliphatic carbons[6][7].

-

-CH₂- Carbon of the Ethyl Linker: This carbon will be at a typical aliphatic chemical shift.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear at very upfield chemical shifts, which is a diagnostic feature[1][8].

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

-

Acquisition Mode: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Number of Scans: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Theoretical Expectations: In electrospray ionization (ESI), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. The fragmentation of this ion will likely involve cleavage of the C-C, C-O, and N-O bonds.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Assignment |

| 102.0913 | [M+H]⁺ |

| 84.0808 | [M+H - NH₂OH]⁺ |

| 57.0542 | [C₄H₉]⁺ |

| 41.0386 | [C₃H₅]⁺ (Cyclopropylmethyl cation) |

Interpretation of Fragmentation:

-

[M+H]⁺ (m/z 102.0913): This is the protonated molecular ion, which confirms the molecular weight of the compound[9].

-

[M+H - NH₂OH]⁺ (m/z 84.0808): This fragment corresponds to the loss of the hydroxylamine group as a neutral molecule, a common fragmentation pathway for hydroxylamine derivatives[10][11].

-

[C₄H₉]⁺ (m/z 57.0542): This could arise from cleavage of the O-CH₂ bond.

-

[C₃H₅]⁺ (m/z 41.0386): This fragment, the cyclopropylmethyl cation, is a characteristic ion for compounds containing a cyclopropylmethyl moiety.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Theoretical Expectations: The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the cyclopropyl ring and the ethyl chain, and the C-N and N-O bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium | N-H stretching |

| ~3080 | Medium | Cyclopropyl C-H stretching |

| 2850-2960 | Strong | Aliphatic C-H stretching |

| ~1450 | Medium | CH₂ scissoring |

| ~1020 | Medium | Cyclopropane ring deformation |

| ~900-1100 | Medium | C-N and N-O stretching |

Interpretation:

-

N-H Stretching (3300-3500 cm⁻¹): The presence of one or two bands in this region is indicative of the -NH₂ group[12].

-

Cyclopropyl C-H Stretching (~3080 cm⁻¹): The C-H bonds in a cyclopropane ring are slightly sp² hybridized, causing their stretching frequency to be higher than that of typical aliphatic C-H bonds[1].

-

Aliphatic C-H Stretching (2850-2960 cm⁻¹): These strong absorptions are due to the C-H bonds of the ethyl group[13][14].

-

Cyclopropane Ring Deformation (~1020 cm⁻¹): A characteristic "breathing" mode of the cyclopropane ring can often be observed in this region[1].

-

C-N and N-O Stretching (~900-1100 cm⁻¹): The stretching vibrations for these bonds typically appear in the fingerprint region and can be difficult to assign definitively without reference spectra[15].

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample between the plates and record the sample spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The spectroscopic characterization of this compound is defined by the unique contributions of its cyclopropyl and hydroxylamine functionalities. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, with the upfield signals of the cyclopropyl protons and carbons being particularly diagnostic. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the loss of the hydroxylamine moiety. Infrared spectroscopy identifies the key functional groups, notably the N-H and cyclopropyl C-H stretching vibrations. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and structural elucidation of this compound.

References

- K. B. Wiberg, D. E. Barth, and P. H. Schertler, "Nuclear magnetic resonance spectra of cyclopropyl derivatives," The Journal of Organic Chemistry, 1963. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01044a031]

- BenchChem, "Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide," 2025. [URL: https://www.benchchem.

- G. Giorgi, "Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids," Patai's Chemistry of Functional Groups, 2010. [URL: https://www.researchgate.net/publication/289294215_Mass_Spectrometry_of_Hydroxylamines_Oximes_and_Hydroxamic_Acids]

- A. Reis et al., "Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry," Free Radical Research, 2008. [URL: https://www.researchgate.net/publication/5488425_Detection_and_characterization_of_cyclic_hydroxylamine_adducts_by_mass_spectrometry]

- PubChem, "this compound," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/O-2-cyclopropylethyl-hydroxylamine]

- R. S. Gohlke, "Mass Thermal Analysis of Hydroxylamine and Methoxyamine Perchlorates," Defense Technical Information Center, 1967. [URL: https://apps.dtic.

- K. B. Wiberg and B. J. Nist, "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives," Journal of the American Chemical Society, 1961. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01479a024]

- J. M. R. Yost et al., "NMR determination of the fate of the cyclopropyl ring," Journal of Biological Chemistry, 2004. [URL: https://www.researchgate.net/figure/NMR-determination-of-the-fate-of-the-cyclopropyl-ring-A-partial-one-dimensional-1-H_fig4_8625904]

- University of Wisconsin-Madison, Department of Chemistry, "13C NMR Chemical Shifts." [URL: https://www.chem.wisc.

- Chemistry LibreTexts, "Interpreting C-13 NMR Spectra," 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.09%3A_Interpreting_C-13_NMR_Spectra]

- University of Calgary, Department of Chemistry, "Sample IR spectra : heteroatom functional groups." [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch13/ch13-ir-2.html]

- A. G. Griesbeck et al., "The high resolution infrared spectroscopy of cyanogen di-N-oxide [ONCCNO]," The Journal of Chemical Physics, 1995. [URL: https://aip.

- Knockhardy Publishing, "INFRA-RED SPECTROSCOPY." [URL: https://www.knockhardy.org.uk/sci_htm_files/ir.pdf]

- J. Chemguide, "interpreting infra-red spectra." [URL: https://www.chemguide.co.uk/analysis/ir/interpret.html]

- Oregon State University, Department of Chemistry, "13C NMR Chemical Shift," 2022. [URL: https://chemistry.oregonstate.edu/courses/ch361-464/ch362/nmr13c.htm]

- LibreTexts, "6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I." [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Organic_Chemistry_I/06%3A_Structure_Determination_I_-_Infrared_Spectroscopy_and_Mass_Spectrometry/6.3_IR_Spectrum_and_Characteristic_Absorption_Bands]

- M. G. B. Drew et al., "The infrared spectrum of pure substances acquired by ReactIR15: (a) IR spectrum of acetaldoxime and (b) IR spectrum of hydroxylamine," ResearchGate, 2018. [URL: https://www.researchgate.net/figure/The-infrared-spectrum-of-pure-substances-acquired-by-ReactIR15-a-IR-spectrum-of_fig9_328006263]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. PubChemLite - this compound (C5H11NO) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. knockhardy.org.uk [knockhardy.org.uk]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. researchgate.net [researchgate.net]

"O-(2-cyclopropylethyl)hydroxylamine" CAS number and molecular formula

CAS Number: 854383-24-7

Molecular Formula:

Executive Summary

O-(2-cyclopropylethyl)hydroxylamine is a specialized alkoxyamine building block used critically in medicinal chemistry for the installation of oxime ether pharmacophores. Unlike simple aliphatic alkoxyamines (e.g., methoxyamine), the inclusion of the cyclopropylethyl moiety offers a strategic balance of lipophilicity and metabolic stability. The cyclopropane ring acts as a bioisostere for alkene or branched alkyl groups, often improving the pharmacokinetic profile of drug candidates by reducing susceptibility to cytochrome P450-mediated oxidation at the terminal position.

This guide provides a comprehensive technical overview of the compound's identity, validated synthesis protocols, and application in chemoselective ligation strategies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| CAS Number | 854383-24-7 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 101.15 g/mol |

| SMILES | C1CC1CCON |

| Appearance | Colorless to pale yellow liquid (Free base) |

| Boiling Point (Predicted) | ~130–140 °C (at 760 mmHg) |

| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |

| pKa (Conjugate Acid) | ~4.5 (Typical for O-alkyl hydroxylamines) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Synthesis & Manufacturing Methodologies

The synthesis of this compound is most reliably achieved through the Gabriel Synthesis modification using N-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent. This approach prevents over-alkylation, a common pitfall when using free hydroxylamine.

Method A: Mitsunobu Reaction (Lab Scale Preferred)

This route is preferred for high-purity applications as it proceeds under mild conditions using the alcohol precursor.

Precursors:

-

Nucleophile: N-Hydroxyphthalimide (NHPI) (CAS 524-38-9)

-

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD)

Protocol:

-

Activation: Dissolve 2-cyclopropylethanol (1.0 equiv), NHPI (1.1 equiv), and

(1.1 equiv) in anhydrous THF under nitrogen. -

Coupling: Cool to 0°C. Dropwise add DIAD (1.1 equiv) over 30 minutes. The reaction is driven by the formation of the strong P=O bond.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (formation of the phthalimide intermediate).

-

Deprotection (Hydrazinolysis): Concentrate the mixture. Redissolve in Ethanol/Methylhydrazine (or Hydrazine hydrate) and reflux for 2 hours. The phthalimide byproduct will precipitate as phthalhydrazide.

-

Purification: Filter off the solid phthalhydrazide. Acidify the filtrate with HCl to form the water-soluble hydroxylamine hydrochloride salt. Wash with ether to remove organic impurities (

,

Method B: Alkylation (Scale-Up Preferred)

This route utilizes the alkyl bromide, avoiding the atom-inefficient Mitsunobu reagents.

Precursors:

-

Substrate: (2-Bromoethyl)cyclopropane (CAS 36982-56-6)[4][5][6][7]

-

Nucleophile: N-Hydroxyphthalimide (NHPI)

-

Base: DBU or

Protocol:

-

Alkylation: React (2-bromoethyl)cyclopropane with NHPI in DMF at 60°C in the presence of

(1.5 equiv). -

Workup: Pour into water, filter the precipitated N-(2-cyclopropylethoxy)phthalimide solid. Recrystallize from ethanol.

-

Deprotection: Perform hydrazinolysis as described in Method A.

Synthesis Workflow Diagram

Figure 1: Validated synthesis route via Mitsunobu coupling followed by hydrazinolysis.

Applications in Drug Discovery

Chemoselective Oxime Ligation

The primary utility of this compound is the generation of oxime ethers (

Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbon of a ketone or aldehyde. The reaction is catalyzed by aniline or acidic buffers, proceeding through a tetrahedral intermediate before dehydration.

Advantages over Hydrazones:

-

Hydrolytic Stability: Oxime ethers are significantly more stable to hydrolysis than hydrazones or imines.

-

Metabolic Robustness: The N-O bond is resistant to many peptidases and esterases.

Pharmacophore Optimization (Bioisosterism)

In medicinal chemistry, the 2-cyclopropylethyl group serves as a superior alternative to n-propyl or isobutyl chains.

-

Lipophilicity (LogP): Increases membrane permeability without excessive hydrophobicity.

-

Conformational Restriction: The cyclopropane ring restricts the rotation of the terminal carbon atoms, potentially reducing the entropic penalty of binding to a target protein pocket.

-

Metabolic Blocking: The cyclopropyl group can block

-oxidation (terminal oxidation), a common metabolic clearance pathway for aliphatic chains.

Oxime Ligation Workflow

Figure 2: Mechanism of chemoselective oxime ligation using this compound.

Handling & Safety Protocols

Hazard Classification:

-

GHS Signal Word: WARNING

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Amine Toxicity: Like many hydroxylamine derivatives, this compound should be treated as a potential mutagen until fully characterized. Avoid inhalation of vapors.

Storage & Stability:

-

Free Base: Prone to oxidation and slow decomposition. Store under Argon at -20°C.

-

HCl Salt: Highly stable solid. Recommended form for long-term storage.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

-

PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved from [Link]

- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Foundational method for Mitsunobu synthesis of alkoxyamines).

-

Accela Chem. (n.d.). Product Data Sheet: this compound. Retrieved from [Link]

Sources

- 1. 2-CYCLOPROPYLETHANOL CAS#: 2566-44-1 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Cyclopropylethanol | CAS 2566-44-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. (2-Bromoethyl)cyclopropane CAS 36982-56-6 [homesunshinepharma.com]

- 5. (2-Bromoethyl)cyclopropane CAS 36982-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CAS 36982-56-6: (2-bromoethyl)-Cyclopropane | CymitQuimica [cymitquimica.com]

- 7. CAS RN 36982-56-6 | Fisher Scientific [fishersci.fr]

Stability and storage conditions for "O-(2-cyclopropylethyl)hydroxylamine"

An In-depth Technical Guide to the Stability and Storage of O-(2-cyclopropylethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted hydroxylamine derivative. While specific applications are not widely documented in the provided search results, its structural motifs are of interest in medicinal chemistry and organic synthesis. As with many hydroxylamine derivatives, understanding the stability and proper storage conditions is paramount to ensure the integrity of the material, the reproducibility of experimental results, and, most importantly, the safety of laboratory personnel. Organic derivatives of hydroxylamine are known for their potential thermal instability and reactivity, which necessitates a thorough understanding of their handling and storage.[1][2][3] This guide provides a comprehensive overview of the known stability characteristics of this class of compounds and outlines best practices for the storage and handling of this compound.

Chemical Reactivity and Thermal Stability of Hydroxylamine Derivatives

Hydroxylamine and its derivatives are energetic materials, and their thermal stability can be a significant concern.[1][2][3] The presence of both a nitrogen and an oxygen atom in the hydroxylamine functional group can lead to complex decomposition pathways, which are often exothermic.

General Hazards of Hydroxylamine Derivatives

A study on several organic hydroxylamine derivatives highlighted the following key points:

-

Exothermic Decomposition: Many N-OH containing chemicals exhibit exothermic decomposition, especially under conditions that prevent vaporization.[1][2][3]

-

Sensitivity: Some hydroxylamine derivatives are sensitive to heat, impact, and friction, and in some cases, can be explosive.[1][2][3]

-

Significant Energy Release: Even well-known reagents can liberate a considerable amount of heat during decomposition.[1][2]

Solutions of hydroxylamine itself are known to be inherently unstable, with decomposition accelerated by high pH and the presence of metal cations.[4] This underscores the importance of avoiding contamination and controlling the chemical environment of this compound.

Recommended Storage and Handling of this compound

Given the potential for reactivity, a cautious approach to storage and handling is essential. The following recommendations are based on a combination of specific supplier information and general best practices for reactive chemicals.[5][6][7][8][9]

Storage Conditions

A supplier of this compound provides the following specific storage recommendations:

-

Short-term storage (1-2 weeks): -4°C[9]

-

Longer-term storage: The recommendation is less specific, simply stating "longer storage," which implies colder temperatures are necessary for extended periods.[9]

Based on general best practices for reactive chemicals, the following expanded storage protocol is recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (≤ 2 weeks): -4°C. Long-term (> 2 weeks): ≤ -20°C. | To minimize thermal decomposition and preserve the integrity of the compound. Colder temperatures slow down chemical reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation or reactions with atmospheric moisture. |

| Container | Use the original manufacturer's container. If transferred, use a clean, dry, and compatible container (e.g., amber glass). | To avoid contamination from impurities that could catalyze decomposition.[6] Amber glass protects from light. |

| Location | Store in a designated, well-ventilated, and cool, dry area away from incompatible materials.[5][7] | To prevent accidental mixing with other chemicals that could cause a vigorous reaction.[10] Good ventilation prevents the buildup of any potential vapors.[5] |

| Quantity | Minimize the quantity stored in the laboratory.[7] | To reduce the overall risk associated with the storage of a reactive chemical. |

Handling Procedures

All work with this compound should be conducted with appropriate safety measures in place.

-

Eye Protection: Chemical safety goggles and a face shield should be worn.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[7]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[7]

-

Fume Hood: All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Glove Box: For operations requiring a strictly inert atmosphere, a glove box is recommended.[6]

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented in the provided search results, potential pathways can be inferred from the general chemistry of hydroxylamines. The decomposition of hydroxylamine can result in the formation of ammonia, nitrogen, and nitrogen oxides.[4]

The following diagram illustrates a hypothetical degradation pathway for this compound, which could involve oxidation or disproportionation reactions.

Protocol for a Stability-Indicating Study

To definitively determine the stability of this compound, a formal stability study should be conducted. The following is a conceptual protocol for such a study.

Objective

To evaluate the stability of this compound under various stress conditions (temperature, humidity, light) over time.

Methodology

-

Sample Preparation: Aliquot the compound into several vials. A subset of vials should be designated as controls and stored at ≤ -20°C.

-

Stress Conditions:

-

Elevated Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

-

Humidity: Store samples at elevated temperature and controlled humidity (e.g., 40°C / 75% RH).

-

Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

-

Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector. The method should be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the control samples at each time point. A decrease in the purity of the parent compound indicates degradation.

The following diagram outlines the workflow for a conceptual stability study.

Conclusion

While specific stability data for this compound is limited, the general properties of hydroxylamine derivatives suggest that it should be treated as a potentially reactive and thermally sensitive compound. Adherence to strict storage conditions, including low temperatures and an inert atmosphere, is crucial for maintaining its chemical integrity. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls, are mandatory to ensure personnel safety. For critical applications, a formal stability study is recommended to establish appropriate re-test dates and storage conditions based on empirical data.

References

- EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds.

- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.

- Industrial & Engineering Chemistry Research. (2025, January 2). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.

- Industrial & Engineering Chemistry Research - ACS Figshare. (2025, January 2).

- University of Michigan-Dearborn. Reactive Chemicals.

- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.

- Safety Storage Systems. (2024, October 29). Highly Reactive Chemicals: Minimising Risks.

- BIOFOUNT. This compound.

- ResearchGate. (2026, February 7).

- Texas A&M University. ADIABATIC CALORIMETRIC STUDIES OF HYDROXYLAMINE COMPOUNDS.

- European Patent Office. (n.d.). Stabilization of aqueous hydroxylamine solutions - EP 0516933 B1.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.figshare.com [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. enviroserve.com [enviroserve.com]

- 6. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. umdearborn.edu [umdearborn.edu]

- 8. Highly Reactive Chemicals: Minimising Risks | Safety Storage [safetystoragesystems.co.uk]

- 9. 854383-24-7|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 10. chemicals.co.uk [chemicals.co.uk]

Unlocking New Therapeutic Frontiers: The Role of Hydroxylamine Derivatives in Enzyme Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enzyme inhibition remains a cornerstone of modern drug discovery, providing a direct and potent mechanism to modulate pathological processes. Within the vast chemical space of potential inhibitors, hydroxylamine and its derivatives represent a uniquely versatile and increasingly important class of molecules. Historically perceived with caution due to toxicity concerns, a deeper understanding of their chemistry and sophisticated molecular design have repositioned them as powerful tools against a range of therapeutic targets. This guide provides an in-depth exploration of the core mechanisms through which hydroxylamine derivatives exert their inhibitory effects, from radical scavenging to the intricate chelation of metallic cofactors. We will dissect the causality behind their modes of action, present field-proven experimental protocols for their characterization, and highlight their successful application in the development of novel therapeutics, thereby offering a comprehensive resource for scientists dedicated to advancing enzyme-targeted drug discovery.

The Chemical Foundation of a Versatile Pharmacophore

The potency of the hydroxylamine moiety (R-NH-OH) and its derivatives lies in its unique electronic and structural properties. This functional group is far more than a simple amine or alcohol; its true power is revealed in its diverse chemical reactivity, which can be finely tuned through substitution at the nitrogen or oxygen atom. This versatility allows derivatives to be tailored for specific enzyme active sites and inhibitory mechanisms.

The primary classes of hydroxylamine derivatives relevant to enzyme inhibition include:

-

N-Substituted Hydroxylamines: These compounds, including the well-known drug hydroxyurea, are particularly effective as radical scavengers.[1]

-

Hydroxamic Acids (R-C(=O)NH-OH): This class is arguably the most prominent in drug development, renowned for its exceptional ability to chelate metal ions within enzyme active sites.[2][3]

-

O-Alkylhydroxylamines (R-O-NH2): These derivatives have emerged as effective inhibitors of heme-containing enzymes through direct coordination with the iron center.[4]

-

Trisubstituted Hydroxylamines (R1R2N-OR3): A once-neglected class due to perceived instability, these are now being recognized as valuable and stable bioisosteres for tertiary amines, capable of improving pharmacokinetic properties without the expected toxicity.[5][6][7]

The strategic selection of a specific derivative class is dictated by the target enzyme's catalytic mechanism, the nature of its active site, and the desired mode of inhibition.

Core Mechanisms of Enzyme Inhibition

Hydroxylamine derivatives employ several distinct strategies to inhibit enzyme function. Understanding these mechanisms is critical for the rational design of potent and selective therapeutic agents.

Mechanism I: Radical Quenching in DNA Synthesis

Target Example: Ribonucleotide Reductase (RNR)

Ribonucleotide Reductase (RNR) is an enzyme essential for all living organisms, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][8] The catalytic cycle of class I RNR relies on a stable tyrosyl free radical located in its small subunit, which is required to initiate the reduction process.[1]

N-substituted hydroxylamines, such as hydroxyurea and novel N-substituted hydroxylamine (N-HA) compounds, function as potent RNR inhibitors by acting as radical scavengers.[9] They donate a hydrogen atom to quench the essential tyrosyl radical, breaking the catalytic cycle and halting DNA synthesis. This cessation of cell proliferation makes RNR an attractive target for antibacterial and anticancer therapies.[1][8]

Caption: Inhibition of Ribonucleotide Reductase (RNR) by radical scavenging.

Mechanism II: Metal Ion Chelation in Metalloenzymes

Target Examples: Matrix Metalloproteinases (MMPs) & Histone Deacetylases (HDACs)

A vast number of enzymes require a metal ion, typically zinc (Zn²⁺), in their active site for catalytic activity.[2] This metal ion often functions by activating a water molecule to perform a nucleophilic attack.[10] Hydroxamic acid derivatives are masterfully designed to inhibit these enzymes. The hydroxamate moiety acts as a powerful bidentate chelator, using its two oxygen atoms to bind tightly to the active site zinc ion.[11][12] This binding displaces the catalytically essential water molecule, occludes the active site, and renders the enzyme inactive.[12]

This chelation strategy has led to the development of several approved drugs, including HDAC inhibitors like Vorinostat for cancer therapy, which modulate gene expression by preventing the deacetylation of histones.[2][13]

Caption: Hydroxamic acid chelating the active site zinc ion in a metalloenzyme.

Mechanism III: Heme Iron Coordination

Target Example: Indoleamine 2,3-dioxygenase-1 (IDO1)

Heme-containing enzymes represent another important class of drug targets. IDO1, an immunosuppressive enzyme overexpressed in many tumors, contains a heme iron center that is central to its catalytic function of degrading tryptophan.[4] O-alkylhydroxylamines have been identified as potent IDO1 inhibitors. Spectroscopic studies confirm that these molecules inhibit the enzyme by directly coordinating to the ferrous heme iron in the active site.[4] This interaction is thought to mimic the proposed alkylperoxy transition state of the natural enzymatic reaction, making these compounds highly effective mechanism-based inhibitors.[4]

Hydroxylamine Derivatives in Modern Drug Development

The theoretical promise of hydroxylamine derivatives has been successfully translated into clinical applications across various disease areas. However, the journey has also involved overcoming significant challenges, particularly concerns about mutagenicity and off-target toxicity. Early development efforts were sometimes hampered by these liabilities.

More recently, a paradigm shift has occurred, driven by advanced synthetic strategies and a deeper understanding of structure-activity relationships. The development of a brain-penetrant trisubstituted hydroxylamine-based EGFR inhibitor for non-small-cell lung cancer is a landmark achievement.[5][6] This work demonstrated that thoughtful molecular design can create highly potent and selective inhibitors that are not susceptible to the metabolic activation pathways that cause toxicity, effectively debunking the myth that all hydroxylamines are inherently problematic.[5][7]

| Inhibitor/Derivative Class | Target Enzyme | Therapeutic Area | Key Mechanism | Citation(s) |

| Hydroxyurea | Ribonucleotide Reductase (RNR) | Cancer, Sickle Cell Anemia | Radical Scavenging | [1] |

| Vorinostat (SAHA) | Histone Deacetylases (HDACs) | T-cell lymphoma (Cancer) | Zinc Chelation | [2][13] |

| Marimastat | Matrix Metalloproteinases (MMPs) | Cancer (investigational) | Zinc Chelation | [2][14] |

| N-Substituted HAs | Bacterial RNR | Infectious Disease | Radical Scavenging | [1][8][9] |

| O-Benzylhydroxylamine | IDO1 | Cancer (investigational) | Heme Iron Coordination | [4] |

| Compound 9 (Trisubstituted) | EGFR Kinase | Non-Small-Cell Lung Cancer | Bioisosteric Replacement | [5][6] |

Experimental Guide: A Workflow for Characterizing Inhibitors

A rigorous and systematic experimental approach is essential to validate the activity and mechanism of any new inhibitor. As a self-validating system, each step should build logically upon the last, from initial discovery to detailed mechanistic understanding.

Caption: High-level workflow for the discovery and characterization of enzyme inhibitors.

Protocol 1: IC₅₀ Determination via Colorimetric Assay

Objective: To determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀). This protocol is adapted for a generic protease or hydrolase that cleaves a chromogenic substrate.

Causality: The IC₅₀ value is the first critical metric of potency. A robust and reproducible assay is paramount for making sound decisions about which compounds to advance. Using a saturating substrate concentration ensures that the assay is sensitive to competitive inhibitors.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.

-

Enzyme Stock: Prepare a concentrated stock of the target enzyme in assay buffer.

-

Substrate Stock: Prepare a stock of a chromogenic substrate (e.g., p-nitroanilide-linked peptide) in DMSO or water.

-

Inhibitor Stock: Prepare a 10 mM stock of the hydroxylamine derivative in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

-

-

Assay Procedure (384-well plate format):

-

Add 25 µL of assay buffer to all wells.

-

Add 1 µL of inhibitor from the dilution series to the test wells. Add 1 µL of DMSO to positive (100% activity) and negative (0% activity) control wells.

-

Add 5 µL of enzyme solution to all wells except the negative controls (add 5 µL of buffer instead).

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of substrate (at a final concentration of 2-3 times its Kₘ value).

-

Incubate at the optimal temperature (e.g., 37°C) for 30-60 minutes.

-

Stop the reaction (if necessary) with a suitable stop solution (e.g., 10% acetic acid).

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) on a plate reader.[15]

-

-

Data Analysis:

-

Subtract the background absorbance (negative control) from all wells.

-

Normalize the data by setting the average of the positive controls to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Mechanism of Action (MoA) Studies

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive).

Causality: Understanding the MoA is critical for lead optimization. A competitive inhibitor, for instance, might be overcome by high substrate concentrations in vivo, a factor that must be considered. This experiment systematically varies both substrate and inhibitor concentrations to reveal their kinetic relationship.

Methodology:

-

Experimental Setup: This assay is run as a matrix. Set up reactions as in the IC₅₀ protocol, but with multiple fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, and 2x the IC₅₀ value).

-

Substrate Titration: For each inhibitor concentration, perform a full substrate titration (e.g., 8-10 concentrations, from 0.2x to 10x the Kₘ value).

-

Data Acquisition: Measure the initial reaction velocity (V₀) for each condition. Ensure measurements are taken in the linear phase of the reaction.

-

Data Analysis (Lineweaver-Burk Plot):

-

For each inhibitor concentration, plot 1/V₀ (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.

-

Competitive Inhibition: The lines will intersect on the y-axis.[11][16]

-

Non-competitive Inhibition: The lines will intersect on the x-axis.

-

Uncompetitive Inhibition: The lines will be parallel.

-

The inhibition constant (Kᵢ) can be calculated from the slopes and intercepts of these plots.[11]

-

Conclusion and Future Perspectives

Hydroxylamine derivatives have firmly established their place in the arsenal of tools for enzyme inhibition and drug discovery. Their success stems from a chemical versatility that allows them to function as radical scavengers, potent metal chelators, and stable bioisosteres. The historical concerns regarding their toxicity are being systematically addressed through intelligent design, opening up new avenues for therapeutic intervention.[5]

The future of this field lies in the continued exploration of underrepresented hydroxylamine scaffolds and the application of structure-based design to create inhibitors with even greater potency and selectivity. As our understanding of enzyme structure and mechanism deepens, the rational design of hydroxylamine-based inhibitors will undoubtedly lead to the development of next-generation therapeutics for a wide spectrum of human diseases.

References

-

Garriga, D., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link][1][8][9]

-

American Chemical Society. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Publications. Available at: [Link][1][8][9]

-

Garriga, D., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17593–17606. Available at: [Link][1][8][9]

-

Sabatino, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(17), 5103. Available at: [Link][2][3]

-

InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review). InCatT - Innovative Catalyst Technologies. Available at: [Link][17]

-

Kucera, I., et al. (1993). Hydroxylamine as an inhibitor and terminal acceptor in the respiratory chain of the bacterium Paracoccus denitrificans. PubMed. Available at: [Link][18]

-

Sabatino, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available at: [Link][13]

-

Broadhurst, M. J., et al. (2000). Synthesis of hydroxamic acid derivatives. Google Patents (US6093798A). Available at: [14]

-

Gallop, M. A., et al. (2001). Methods for solid-phase synthesis of hydroxylamine compounds and derivatives and combinatorial libraries thereof. Google Patents (US20010053555A1). Available at: [19]

-

Clemons, P. A., et al. (2002). Inhibitors of Hydrolyzing Metalloenzymes. ResearchGate. Available at: [Link][10]

-

Wikipedia. (n.d.). Hydroxylamine. Wikipedia. Available at: [Link][20]

-

Wang, Y., et al. (2023). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 66(23), 15994–16013. Available at: [Link][5][6][7]

-

Taso, C. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. Available at: [Link][4]

-

Lee, J., et al. (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. International Journal of Molecular Sciences, 23(16), 9163. Available at: [Link][11]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE. Ataman Kimya. Available at: [Link]

-

Abdel-Hamid, M. K., & McCluskey, A. (2014). ENZYME INHIBITION AND BIOAPPLICATIONS. SciSpace. Available at: [Link][21]

-

American Chemical Society. (2023). Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. ACS Publications. Available at: [Link][5][6]

-

Brainly. (2025). What kind of inhibitor is Hydroxylamine? Brainly.com. Available at: [Link][16]

-

Trogdon, M. G., & Lippard, S. J. (2018). Targeting Metalloenzymes for Therapeutic Intervention. PMC. Available at: [Link][12]

-

Baran, P. S. (n.d.). Trisubstituted hydroxylamines: From reaction discovery to drug design. Scripps Research. Available at: [Link][7]

-

Deval, J., et al. (2010). Hydroxylamine Compounds and Their Uses. Google Patents (CN101687786B). Available at: [22]

-

Hanif, M., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Publishing. Available at: [Link][23]

-

Jia, Z., et al. (2022). Enzymatic Nitrogen Incorporation Using Hydroxylamine. PMC. Available at: [Link][24]

-

Bostick, W. D., & Burtis, C. A. (1980). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. ResearchGate. Available at: [Link][25]

-

Bostick, W. D., & Burtis, C. A. (1980). Hydroxylamine as a competitive inhibitor for the kinetic enzymatic assay of ethanol in relatively concentrated solutions. OSTI.GOV. Available at: [Link][26]

-

AXXAM. (n.d.). In Vitro Assays | Biochemical Assays. AXXAM. Available at: [Link][27]

-

Wang, Y., et al. (2020). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N2. PMC. Available at: [Link][28]

-

Sabatino, M., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. UniCA IRIS. Available at: [Link][3]

Sources

- 1. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unica.it [iris.unica.it]